molecular formula C7H10NNaO5 B1602922 Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate CAS No. 207291-72-3

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate

Cat. No. B1602922
M. Wt: 211.15 g/mol
InChI Key: FUQGYGTVHBHPSD-UHFFFAOYSA-M
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Description

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound has gained attention due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Dimethyl Acetylenedicarboxylate : Sodium salts of heterocyclic β-ketoesters, including compounds similar to sodium 4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate hydrate, have been shown to react with dimethyl acetylenedicarboxylate, leading to the formation of various heterocyclic compounds. This reaction was studied in the context of synthesizing new heterocyclic systems (Frew, Proctor, & Silverton, 1980).

  • Cyclization of Alicyclic Diketones and Diols : Sodium ethoxide has been used in cyclization reactions involving compounds similar to the sodium salt of 4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate. These cyclizations yield various cyclic products, demonstrating the versatility of sodium ethoxide in promoting cyclization reactions in alicyclic diketones and diols (Maclean & Sneeden, 1963).

Crystallography and Molecular Structure

  • Structural Elucidation : Studies involving sodium salts of heterocyclic compounds, similar to the compound , have utilized X-ray crystallography for structural elucidation. For example, the structure of a lactone derived from the sodium salt of 3-methoxycarbonylindol-3-one was determined using this method, highlighting the importance of crystallographic studies in understanding the molecular structure of such compounds (Frew, Proctor, & Silverton, 1980).

  • Crystal Structure of Sodium Hydrogensquarate Monohydrate : In a related study, the crystal structure of sodium hydrogensquarate monohydrate was determined. The sodium atom in this compound is six-coordinated by oxygen atoms from four hydrogensquarate anions and two water molecules, showing the complex interactions in such sodium-based hydrates (Petrova, Shivachev, Kolev, & Petrova, 2006).

properties

IUPAC Name

sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Na.H2O/c1-3-11-6(9)5-4(2)8-12-7(5)10;;/h10H,3H2,1-2H3;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQGYGTVHBHPSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635512
Record name Sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate

CAS RN

207291-72-3
Record name Sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-3-methyl-4-isoxazolecarboxylate sodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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